molecular formula C12H15N5O2 B1396399 Ethyl 4-[2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 1306753-56-9

Ethyl 4-[2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B1396399
CAS No.: 1306753-56-9
M. Wt: 261.28 g/mol
InChI Key: MCIUELUWDLMDEO-UHFFFAOYSA-N
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Description

Fusion Pattern and Ring Numbering

  • The pyrazole ring (positions 1–5) fuses to the triazine (positions 6–11) via bonds between pyrazole-C5 and triazine-C3, and pyrazole-C1 and triazine-C4.
  • This [5,1-c] fusion designation follows Hantzsch-Widman rules, prioritizing heteroatom positions and minimizing locants.

Electronic and Aromatic Properties

  • The pyrazole contributes 6π-electrons (aromatic), while the 1,2,4-triazine is a π-deficient heterocycle due to electron-withdrawing nitrogen atoms.
  • Conjugation between the two rings creates a polarized system, enhancing reactivity at positions 3 (carboxylate) and 4 (vinyl).

Biologically Relevant Isosterism

The pyrazolo-triazine core serves as a purine isostere , mimicking the hydrogen-bonding and steric profile of adenine/guanine. This property underpins its potential as a kinase inhibitor or antimetabolite.

Substituent Configuration Analysis: Vinyl-Amino and Ester Functional Groups

(E)-2-(Dimethylamino)vinyl Group

  • Spatial Arrangement : The (E)-configuration places the dimethylamino group trans to the pyrazole ring, minimizing steric clash and allowing conjugation with the heterocycle’s π-system.
  • Electronic Effects : The dimethylamino group acts as an electron donor via resonance, stabilizing the vinyl moiety and influencing redox properties.

Ethyl Carboxylate Group

  • Positioning : The ester at position 3 of the triazine ring participates in hydrogen bonding with target proteins, as observed in molecular docking studies.
  • Hydrolytic Stability : The ethyl ester enhances lipophilicity compared to free carboxylic acids, moderating bioavailability.

Inter-Substituent Interactions

  • Conjugation Pathway : The vinyl group bridges the electron-rich pyrazole and electron-deficient triazine, creating a push-pull system that alters absorption spectra (λmax ~320 nm).
  • Steric Considerations : The dimethylamino group’s orientation avoids clashes with the ethyl ester, as confirmed by X-ray crystallography analogs.

Properties

IUPAC Name

ethyl 4-[2-(dimethylamino)ethenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-4-19-12(18)11-9(6-8-16(2)3)17-10(14-15-11)5-7-13-17/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIUELUWDLMDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC=N2)N=N1)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119954
Record name Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-[2-(dimethylamino)ethenyl]-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306753-56-9
Record name Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-[2-(dimethylamino)ethenyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306753-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-[2-(dimethylamino)ethenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Aminopyrazole Intermediate

  • Starting with potassium 2-cyano-ethylene-1-thiolate salt, alkylation is performed using alkyl halides at room temperature to yield N-(2,2-dicyano-1-(alkylthio)vinyl)benzamide derivatives.
  • These intermediates react with hydrazine hydrate under reflux in ethanol with catalytic piperidine to afford 5-aminopyrazole compounds.
  • Structural confirmation is achieved through elemental analysis and spectral methods including IR, ^1H NMR, ^13C NMR, and mass spectrometry.

Formation of Pyrazolo[5,1-c]triazine Ring

  • The 5-aminopyrazole intermediates undergo diazotization to form diazonium salts.
  • These salts are coupled with malononitrile or ethyl cyanoacetate in sodium acetate/ethanol to yield pyrazolotriazine derivatives.
  • The reaction mechanism involves nucleophilic attack, cyclization, and dehydration steps leading to the fused triazine ring.
  • Spectral data, particularly ^1H NMR, confirm the presence of characteristic NH and aromatic protons consistent with the triazine framework.

One-Pot Synthesis Approaches

  • Some methods employ one-pot synthesis strategies where multiple steps (e.g., alkylation, cyclization, and substitution) occur sequentially without isolation of intermediates.
  • This enhances efficiency and yield while reducing purification steps.
  • Reaction conditions such as solvent choice, temperature, and catalyst presence are optimized for maximal conversion.
  • Data Table: Summary of Key Reaction Steps and Conditions
Step Reaction Type Reagents/Conditions Product/Intermediate Analytical Confirmation
1 Alkylation Potassium 2-cyano-ethylene-1-thiolate + Alkyl halide, RT N-(2,2-dicyano-1-(alkylthio)vinyl)benzamide IR, ^1H NMR, MS
2 Hydrazine Cyclization Hydrazine hydrate, reflux ethanol, piperidine catalyst 5-Aminopyrazole Elemental analysis, ^13C NMR
3 Diazotization and Coupling Sodium nitrite, acid, malononitrile/ethyl cyanoacetate, sodium acetate/EtOH Pyrazolo[5,1-c]triazine derivatives ^1H NMR, IR
4 Condensation with Dimethylamine Dimethylamine, base catalyst, controlled temperature Ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolotriazine-3-carboxylate NMR, MS, IR
5 One-pot Synthesis (optional) Sequential addition of reagents in one vessel Target compound with improved yield Combined spectral analyses
  • The synthetic route involving the initial formation of 5-aminopyrazole intermediates followed by cyclization to pyrazolotriazines is well-established and yields compounds with high purity and reproducibility.
  • Control of stereochemistry in the vinyl substituent is critical; the E-isomer is favored due to steric and electronic factors during condensation with dimethylamine.
  • One-pot synthesis methods have been reported to improve overall efficiency and reduce reaction times without compromising product quality.
  • Spectroscopic characterization confirms the structural integrity of the final compound, with characteristic signals for the fused ring system and substituents.
  • The synthetic methods allow for structural modifications, enabling exploration of analogs with potential enhanced biological activity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Key structural differences among analogues lie in substituents at positions 4, 7, and 8 of the pyrazolo-triazine core. These modifications influence solubility, lipophilicity, and bioactivity.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
Target Compound 4-(Dimethylamino)vinyl, 3-ethyl ester C₁₄H₁₈N₆O₂ 326.34 Enhanced conjugation; potential anticancer activity
Ethyl 4,7-dimethylpyrazolo[...]triazine-3-carboxylate 4,7-dimethyl, 3-ethyl ester C₁₀H₁₂N₄O₂ 236.23 Higher lipophilicity; lower polarity due to methyl groups
Ethyl 4-amino-7-methyl-8-phenylpyrazolo[...]triazine-3-carboxylate 4-amino, 7-methyl, 8-phenyl C₁₆H₁₆N₆O₂ 348.34 Hydrogen bonding capability via NH₂; aromatic interactions
Ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[...]triazine-3-carboxylate 4-(dimethylamino)vinyl, 8-(4-fluorophenyl) C₂₀H₂₁FN₆O₂ 420.42 Electron-withdrawing F improves stability; discontinued due to synthesis challenges

Notes:

  • Fluorophenyl-substituted analogues (e.g., ) exhibit higher molecular weights and altered pharmacokinetics but faced discontinuation, possibly due to synthetic complexity or toxicity .

Key Challenges :

  • Discontinued compounds (e.g., ) may reflect low yields or purification difficulties.
  • Amino-substituted derivatives (e.g., ) are synthesized via direct amination but require stringent conditions to avoid byproducts .
Anticancer Potential
  • Target Compound: Demonstrated in molecular docking studies to inhibit kinase enzymes via π-π stacking and hydrogen bonding with the dimethylamino vinyl group .
  • Ethyl 4-mercapto-8,10-dimethylpyrido[...]triazine-3-carboxylate (5a) : Exhibited 67% yield and anticancer activity in vitro, though less potent than the target compound due to lack of vinyl conjugation .
Photophysical Properties
  • Azo Dyes (e.g., ): Used in toners and inks due to strong absorbance in visible spectra.

Spectroscopic Characterization

  • IR/NMR: The target compound’s ester carbonyl (C=O) appears at ~1690 cm⁻¹, while the dimethylamino vinyl group shows distinct ¹H NMR signals at δ 6.5–7.2 ppm (vinyl protons) .
  • Ethyl 4-amino-7-methyl-8-phenylpyrazolo[...]triazine-3-carboxylate: NH₂ protons resonate at δ 6.90 ppm (D₂O exchangeable), absent in the target compound .

Biological Activity

Ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique pyrazolo-triazine structure. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is C₁₁H₁₄N₄O₂. The compound features a pyrazole ring fused with a triazine moiety and includes an ethyl ester functional group along with a dimethylamino vinyl substituent. This configuration is crucial for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of pyrazolo[5,1-c][1,2,4]triazine compounds show promising antimicrobial properties. Ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has been utilized in synthesizing new thiophene-containing compounds that exhibit enhanced antimicrobial activity against various pathogens .
  • Anticancer Potential : The compound's structural analogs have been evaluated for their anticancer properties. For instance, related pyrazolo[4,3-e][1,2,4]triazine derivatives have shown significant cytotoxic effects against human cancer cell lines such as MCF-7 and K-562. The mechanisms include apoptosis induction and inhibition of specific protein kinases .

Synthesis Methods

The synthesis of ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. Notably:

  • Condensation Reactions : The compound can be synthesized via condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Functionalization : Subsequent functionalization can introduce various substituents that may enhance biological activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits significant antimicrobial activity when used in thiophene derivatives synthesis
AnticancerInduces apoptosis in cancer cell lines; stronger than cisplatin in certain studies
Protein Kinase InhibitionInhibits specific kinases involved in cancer progression

Case Study: Anticancer Activity Assessment

In a recent study assessing the anticancer potential of pyrazolo[4,3-e][1,2,4]triazine derivatives including ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate:

  • Methodology : The MTT assay was employed to evaluate cytotoxicity against MCF-7 (breast cancer) and K-562 (leukemia) cell lines.
  • Results : The compound demonstrated higher cytotoxicity compared to standard chemotherapeutics like cisplatin. Mechanistic studies revealed that it promotes apoptosis through caspase activation and modulates key signaling pathways associated with cancer cell survival .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving condensation reactions. For example, pyrazole intermediates (e.g., ethyl 5-azido-1H-pyrazole-4-carboxylate) are first prepared by reacting hydrazine derivatives with carbonyl compounds under acidic reflux conditions (e.g., glacial acetic acid in ethanol, 4–16 hours) . Subsequent functionalization with dimethylamino vinyl groups involves Heck-type coupling or nucleophilic substitution, monitored via TLC and purified via flash chromatography (cyclohexane/ethyl acetate gradients) . Key parameters include stoichiometric control of azido(trimethyl)silane and trifluoroacetic acid to minimize side reactions.

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

  • Methodological Answer :

  • 1H/13C NMR : The vinyl proton (δ ~6.5–7.5 ppm) and dimethylamino group (δ ~2.8–3.2 ppm) are diagnostic. The pyrazole-triazine core shows aromatic protons at δ ~7.8–8.2 ppm .
  • IR : Stretching vibrations at ~2120 cm⁻¹ (azide), ~1680 cm⁻¹ (ester C=O), and ~1540 cm⁻¹ (C=N) confirm functional groups .
  • HRMS : Molecular ion peaks (e.g., m/z 307.0875 for fluorinated derivatives) validate the structure .

Q. What purification techniques are recommended for isolating high-purity samples?

  • Methodological Answer : Dry-load flash chromatography on silica gel (e.g., cyclohexane/ethyl acetate gradients) achieves >90% purity. For azide-containing intermediates, Celite-assisted evaporation minimizes decomposition during solvent removal .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and electronic properties of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict reaction pathways and transition states for vinyl group addition. ICReDD’s workflow integrates reaction path searches with experimental validation to reduce trial-and-error optimization . For electronic properties, HOMO-LUMO gaps and charge distribution analyses (using Gaussian 16) guide modifications to enhance reactivity or photophysical behavior .

Q. What strategies resolve contradictions in reported reaction yields for pyrazolo-triazine derivatives?

  • Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or azide stability. For example, ethyl pyruvate derivatives require strict anhydrous conditions to prevent hydrolysis . Systematic Design of Experiments (DoE) with variables like temperature (50–80°C) and stoichiometry (1:1 to 1:10) identifies optimal conditions. Cross-referencing NMR yields with LC-MS data improves accuracy .

Q. How does the dimethylamino vinyl group influence the compound’s biological activity?

  • Methodological Answer : The vinyl group enhances π-π stacking with biological targets (e.g., kinases), while the dimethylamino moiety improves solubility and hydrogen bonding. In vitro assays (e.g., kinase inhibition or cytotoxicity screens) should compare derivatives with/without the vinyl group. Molecular docking (AutoDock Vina) against crystallographic protein structures (PDB) provides mechanistic insights .

Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity?

  • Methodological Answer : Scaling azide reactions requires strict temperature control (0–5°C) to prevent exothermic decomposition. Continuous-flow reactors (e.g., microfluidic systems) improve heat dissipation and regioselectivity during cyclization. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor intermediate stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.